molecular formula C8H17ClOSi B12561705 [(5-Chloropent-2-en-2-yl)oxy](trimethyl)silane CAS No. 194932-63-3

[(5-Chloropent-2-en-2-yl)oxy](trimethyl)silane

Cat. No.: B12561705
CAS No.: 194932-63-3
M. Wt: 192.76 g/mol
InChI Key: YVAXTENAZHTJMO-UHFFFAOYSA-N
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Description

(5-Chloropent-2-en-2-yl)oxysilane is a chemical compound characterized by the presence of a chlorinated pentenyl group attached to a trimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropent-2-en-2-yl)oxysilane typically involves the reaction of 5-chloropent-2-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:

5-Chloropent-2-en-2-ol+Trimethylsilyl chloride(5-Chloropent-2-en-2-yl)oxysilane+Hydrochloric acid\text{5-Chloropent-2-en-2-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(5-Chloropent-2-en-2-yl)oxysilane} + \text{Hydrochloric acid} 5-Chloropent-2-en-2-ol+Trimethylsilyl chloride→(5-Chloropent-2-en-2-yl)oxysilane+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of (5-Chloropent-2-en-2-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropent-2-en-2-yl)oxysilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pentenyl group can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond in the pentenyl group can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of saturated silanes.

Scientific Research Applications

(5-Chloropent-2-en-2-yl)oxysilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Potential use in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which (5-Chloropent-2-en-2-yl)oxysilane exerts its effects involves the interaction of the silyl ether group with various molecular targets The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules or materials

Comparison with Similar Compounds

(5-Chloropent-2-en-2-yl)oxysilane can be compared with other similar compounds such as:

    (5-Bromopent-2-en-2-yl)oxysilane: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

    (5-Chloropent-2-en-2-yl)oxysilane: Similar structure but with triethylsilyl group instead of trimethylsilyl, which may influence its steric and electronic properties.

    (5-Chloropent-2-en-2-yl)oxysilane: Contains a phenyl group, which can introduce aromatic characteristics and affect its chemical behavior.

The uniqueness of (5-Chloropent-2-en-2-yl)oxysilane lies in its specific combination of a chlorinated pentenyl group and a trimethylsilyl ether, which provides a balance of reactivity and stability suitable for various applications.

Properties

CAS No.

194932-63-3

Molecular Formula

C8H17ClOSi

Molecular Weight

192.76 g/mol

IUPAC Name

5-chloropent-2-en-2-yloxy(trimethyl)silane

InChI

InChI=1S/C8H17ClOSi/c1-8(6-5-7-9)10-11(2,3)4/h6H,5,7H2,1-4H3

InChI Key

YVAXTENAZHTJMO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCl)O[Si](C)(C)C

Origin of Product

United States

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